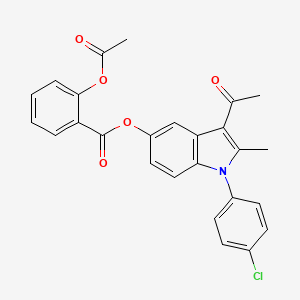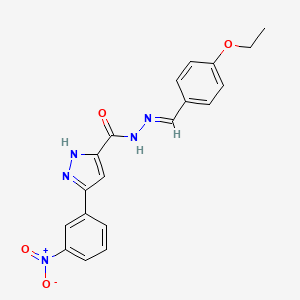![molecular formula C17H15N3O8S B11675282 Methyl 3-{[4-(acetylsulfamoyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B11675282.png)
Methyl 3-{[4-(acetylsulfamoyl)phenyl]carbamoyl}-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-{[4-(ACETAMIDOSULFONYL)PHENYL]CARBAMOYL}-5-NITROBENZOATE is a complex organic compound with a molecular formula of C17H15N3O6S This compound is characterized by the presence of multiple functional groups, including an ester, a nitro group, and a sulfonamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[4-(ACETAMIDOSULFONYL)PHENYL]CARBAMOYL}-5-NITROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Esterification: The formation of an ester group by reacting a carboxylic acid with methanol in the presence of an acid catalyst.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-{[4-(ACETAMIDOSULFONYL)PHENYL]CARBAMOYL}-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or nucleophiles.
Major Products Formed
Amine Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Sulfonamides: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
METHYL 3-{[4-(ACETAMIDOSULFONYL)PHENYL]CARBAMOYL}-5-NITROBENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 3-{[4-(ACETAMIDOSULFONYL)PHENYL]CARBAMOYL}-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The ester group can be hydrolyzed to release active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 3-{[4-(AMINOSULFONYL)PHENYL]CARBAMOYL}-5-NITROBENZOATE: Similar structure but with an amine group instead of an acetamido group.
METHYL 3-{[4-(METHYLSULFONYL)PHENYL]CARBAMOYL}-5-NITROBENZOATE: Similar structure but with a methylsulfonyl group instead of an acetamido group.
Uniqueness
METHYL 3-{[4-(ACETAMIDOSULFONYL)PHENYL]CARBAMOYL}-5-NITROBENZOATE is unique due to the presence of the acetamido group, which can influence its reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable target for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H15N3O8S |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
methyl 3-[[4-(acetylsulfamoyl)phenyl]carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C17H15N3O8S/c1-10(21)19-29(26,27)15-5-3-13(4-6-15)18-16(22)11-7-12(17(23)28-2)9-14(8-11)20(24)25/h3-9H,1-2H3,(H,18,22)(H,19,21) |
Clave InChI |
LMDXGVJHNXPGSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B11675201.png)
![2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11675204.png)
![(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675206.png)

![(2E)-2-(3-bromo-4-ethoxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11675229.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11675247.png)
![Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B11675253.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11675259.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11675262.png)

![Ethyl 6-ethyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11675294.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11675298.png)
